1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a thiazepane ring, a phenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thiazepane Ring:
- Starting with a suitable amine and a thiol, the thiazepane ring can be formed through a cyclization reaction.
- Reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent like tetrahydrofuran (THF).
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Attachment of the Phenyl Group:
- The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
- Catalysts such as aluminum chloride (AlCl3) are commonly used.
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Incorporation of the Thiophene Moiety:
- The thiophene ring is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling.
- Palladium-based catalysts and appropriate ligands are used under inert atmosphere conditions.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Scaling up involves optimizing reaction conditions, ensuring purity, and managing waste and by-products efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or LiAlH4.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has several research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigated for its interactions with biological targets, possibly as enzyme inhibitors or receptor modulators.
Materials Science: Explored for its electronic properties, particularly in the development of organic semiconductors.
Mechanism of Action
The mechanism of action for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The thiazepane ring and thiophene moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-2-yl)ethanone: Contains a pyridine ring, offering different electronic properties.
Uniqueness: 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is unique due to the combination of the thiazepane ring and thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in drug design and materials science.
Properties
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(13-15-7-4-11-20-15)18-9-8-16(21-12-10-18)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMUFTPVOFZTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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